8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It is related to a class of compounds known as 1,3,8-triazaspiro[4.5]decane-2,4-diones . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of spirotetramat, a related compound, involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The synthesis of another related compound, 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, was achieved through a series of reactions aimed at understanding their structure–activity relationship for anticonvulsant activity .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a spirocyclic system. The structure of a related compound, 3-(2,5-DIMETHYLPHENYL)-3-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DECANE-2,4-DIONE, is available .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The reactions could involve the functional groups present in the molecule, such as the carbonyl group and the spirocyclic system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. A related compound, Spiro[4.5]decane, has a molecular weight of 138.2499 .Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, structure-activity relationships, and potential biological activities. The discovery and characterization of related compounds have provided important drug candidates for the treatment of various diseases .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Prolyl Hydroxylase Domains (PHDs) and the Delta Opioid Receptors (DORs) . DORs are potential targets for neurological and psychiatric disorders .
Mode of Action
This compound acts as an inhibitor of PHDs . It binds to the active site of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate
Análisis Bioquímico
Biochemical Properties
8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes. These enzymes are crucial in the regulation of the hypoxic response in cells. By inhibiting HIF PHD1-3, the compound stabilizes HIF-α subunits, preventing their degradation and thereby promoting the expression of genes involved in the hypoxic response, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .
Cellular Effects
The effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those related to hypoxia. The compound enhances the expression of genes that are critical for cellular adaptation to low oxygen levels. This includes upregulation of EPO, which stimulates red blood cell production, and VEGF, which promotes angiogenesis .
Molecular Mechanism
At the molecular level, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects by binding to the active site of HIF PHD enzymes. This binding inhibits the hydroxylation of HIF-α subunits, preventing their recognition by the von Hippel-Lindau (VHL) protein, which targets them for degradation. As a result, stabilized HIF-α can translocate to the nucleus and activate the transcription of hypoxia-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation processes. Long-term studies have shown that continuous exposure to the compound can lead to sustained upregulation of hypoxia-responsive genes, although the extent of this effect may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with dosage. At lower doses, the compound effectively upregulates hypoxia-responsive genes without causing significant adverse effects. At higher doses, there may be toxic effects, including potential disruptions in normal cellular functions and metabolic processes .
Metabolic Pathways
8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in metabolic pathways related to the hypoxic response. It interacts with enzymes such as HIF PHDs and cofactors like 2-oxoglutarate. The compound’s inhibition of HIF PHDs leads to altered metabolic flux and changes in metabolite levels, particularly those involved in oxygen sensing and adaptation .
Transport and Distribution
Within cells and tissues, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily within the cytoplasm, where it interacts with HIF PHD enzymes. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its activity and function .
Propiedades
IUPAC Name |
1,3-dimethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-23-20(27)22(24(2)21(23)28)12-14-25(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKDACDYDIXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.